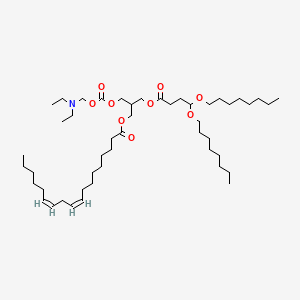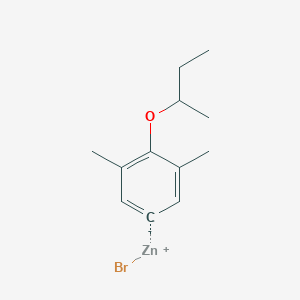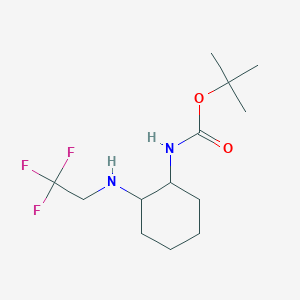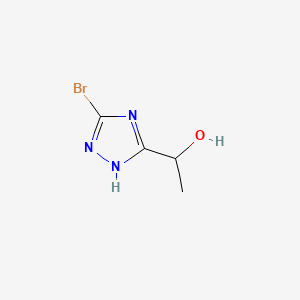
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and an ethan-1-ol group attached to the 3-position. Triazoles have garnered significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol group .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(5-bromo-4H-1,2,4-triazol-3-yl)ethanal or 1-(5-bromo-4H-1,2,4-triazol-3-yl)ethanoic acid .
Scientific Research Applications
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. .
Agriculture: Triazoles are used as fungicides and plant growth regulators.
Materials Science: Triazole-based compounds are used in the synthesis of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, triazole derivatives often inhibit enzymes or receptors by binding to their active sites. For example, triazoles can inhibit cytochrome P450 enzymes by coordinating with the heme iron, leading to the disruption of essential metabolic pathways . The bromine atom and hydroxyl group may enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(5-Chloro-4H-1,2,4-triazol-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine. Chlorine-substituted triazoles may exhibit different reactivity and biological activity.
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol: Contains a methyl group instead of bromine. .
The uniqueness of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C4H6BrN3O |
|---|---|
Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-(3-bromo-1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H6BrN3O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H,6,7,8) |
InChI Key |
BXCINYHOJAMFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


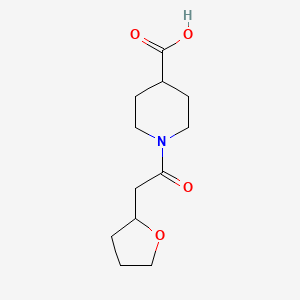
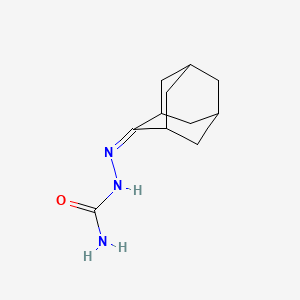
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
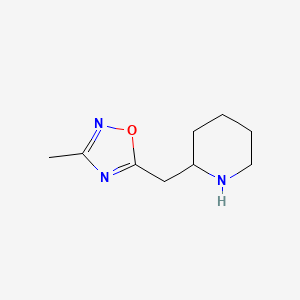
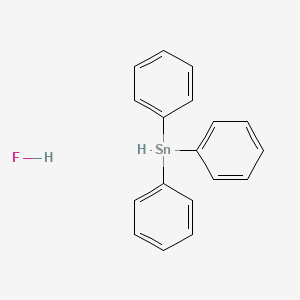
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
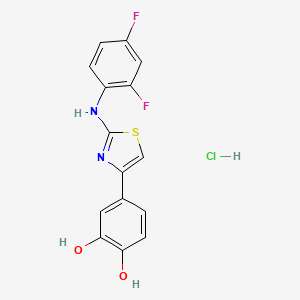
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)

